Cas no 105751-13-1 (Fmoc-Ser(tBu)-OPfp)

Fmoc-Ser(tBu)-OPfp is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine, while the tBu (tert-butyl) moiety protects the serine hydroxyl side chain. The OPfp (pentafluorophenyl) ester enhances reactivity as an activated carboxylate, facilitating efficient coupling with amino groups. This compound is particularly valued for its stability, high purity, and compatibility with Fmoc-based SPPS protocols. Its orthogonal protection scheme allows selective deprotection under mild conditions, minimizing side reactions. Fmoc-Ser(tBu)-OPfp is a reliable building block for synthesizing complex peptides with serine residues, ensuring controlled and high-yielding reactions.
Fmoc-Ser(tBu)-OPfp structure
Fmoc-Ser(tBu)-OPfp structure
商品名:Fmoc-Ser(tBu)-OPfp
CAS番号:105751-13-1
MF:C28H24NO5F5
メガワット:549.48586
MDL:MFCD00062213
CID:137332
PubChem ID:24844994

Fmoc-Ser(tBu)-OPfp 化学的及び物理的性質

名前と識別子

    • L-Serine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenyl ester
    • Fmoc-Ser(tBu)-OPfp
    • Fmoc-Ser(tBu)-OPfpFmoc-Ser
    • H-Pro-OBzl•HCl
    • L-Serine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophen...
    • (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
    • 105751-13-1
    • Fmoc-Ser(tBu)-OPfp, technical, >=90% (HPLC)
    • SCHEMBL8538000
    • DTXSID50457823
    • J-001476
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine pentafluorphenol ester (Fmoc-L-Ser(tBu)-OPfp)
    • Fmoc-L-Ser(tBu)-OPfp
    • MFCD00062213
    • CS-W009605
    • F10537
    • AKOS015904121
    • HY-W008889
    • (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoate
    • AKOS015853209
    • DA-63574
    • 2,3,4,5,6-PENTAFLUOROPHENYL (2S)-3-(TERT-BUTOXY)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOATE
    • MDL: MFCD00062213
    • インチ: InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1
    • InChIKey: DOUJYVMLNKRFHE-IBGZPJMESA-N
    • ほほえんだ: CC(C)(OC[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(OC4=C(F)C(F)=C(F)C(F)=C4F)=O)C

計算された属性

  • せいみつぶんしりょう: 549.15700
  • どういたいしつりょう: 549.15746368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 39
  • 回転可能化学結合数: 11
  • 複雑さ: 821
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

  • 密度みつど: 1.349±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 67-71 ºC
  • ふってん: 628.165 °C at 760 mmHg
  • フラッシュポイント: 333.702 °C
  • 屈折率: 1.545
  • ようかいど: Insuluble (7.7E-7 g/L) (25 ºC),
  • PSA: 73.86000
  • LogP: 6.40080

Fmoc-Ser(tBu)-OPfp セキュリティ情報

  • WGKドイツ:3
  • ちょぞうじょうけん:2-8°C

Fmoc-Ser(tBu)-OPfp 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F116844-25g
Fmoc-Ser(tBu)-OPfp
105751-13-1 98%
25g
¥3079.90 2023-09-03
Chemenu
CM279428-25g
Fmoc-Ser(tBu)-OPfp
105751-13-1 95%
25g
$*** 2023-04-03
Apollo Scientific
PC48021-1g
Fmoc-Ser(tBu)-OPfp
105751-13-1
1g
£63.00 2025-02-21
AAPPTec
AFS190-1g
Fmoc-Ser(tBu)-OPfp
105751-13-1
1g
$55.00 2024-07-19
Chemenu
CM279428-25g
Fmoc-Ser(tBu)-OPfp
105751-13-1 95%
25g
$430 2021-06-09
abcr
AB156181-5 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine pentafluorphenol ester (Fmoc-L-Ser(tBu)-OPfp); .
105751-13-1
5g
€266.00 2022-09-01
abcr
AB156181-5g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine pentafluorphenol ester (Fmoc-L-Ser(tBu)-OPfp); .
105751-13-1
5g
€266.00 2024-04-20
Aaron
AR003RD3-5g
Fmoc-Ser(tBu)-OPfp
105751-13-1 95%
5g
$136.00 2025-02-11
1PlusChem
1P003R4R-1g
FMOC-SER(TBU)-OPFP
105751-13-1 95%
1g
$127.00 2023-12-26
A2B Chem LLC
AB74331-1g
Fmoc-Ser(tBu)-OPfp
105751-13-1 95%
1g
$89.00 2024-04-20

Fmoc-Ser(tBu)-OPfp 合成方法

Fmoc-Ser(tBu)-OPfp 関連文献

Fmoc-Ser(tBu)-OPfpに関する追加情報

Fmoc-Ser(tBu)-OPfp: A Comprehensive Overview

Fmoc-Ser(tBu)-OPfp, also known by its CAS number 105751-13-1, is a compound of significant interest in the field of organic chemistry and peptide synthesis. This compound is widely utilized in the synthesis of protected amino acids, particularly in the context of solid-phase peptide synthesis (SPPS). The name Fmoc-Ser(tBu)-OPfp is derived from its structural components: Fmoc (9-fluorenylmethyloxycarbonyl), Ser (serine), tBu (tert-butyl group), and OPfp (phenyl fluoroformate). Each of these components plays a critical role in the functionality and application of this compound.

The Fmoc group is a well-known protecting group for amino acids, providing excellent stability during peptide synthesis. The tBu group further enhances the stability of the serine residue by protecting the hydroxyl group, which is particularly important in preventing side reactions during the synthesis process. The OPfp group serves as a leaving group, facilitating cleavage during deprotection steps. This combination makes Fmoc-Ser(tBu)-OPfp an ideal reagent for constructing complex peptide sequences with high precision.

Recent advancements in peptide chemistry have highlighted the importance of Fmoc-Ser(tBu)-OPfp in the development of bioactive molecules. Researchers have demonstrated that this compound can be effectively incorporated into peptide libraries, enabling the discovery of novel therapeutic agents. For instance, studies have shown that peptides synthesized using Fmoc-Ser(tBu)-OPfp exhibit enhanced bioavailability and potency in targeting specific cellular pathways. These findings underscore the versatility and utility of this compound in drug discovery efforts.

In addition to its role in peptide synthesis, Fmoc-Ser(tBu)-OPfp has found applications in other areas of organic chemistry. Its ability to act as a versatile building block has made it a valuable tool in the construction of complex organic molecules. For example, recent research has explored its use in the synthesis of macrocycles and natural product analogs, where precise control over stereochemistry and functionality is essential.

The growing interest in Fmoc-Ser(tBu)-OPfp can also be attributed to its compatibility with modern analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These techniques provide researchers with the confidence to use Fmoc-Ser(tBu)-OPfp in demanding synthetic applications.

Moreover, the development of eco-friendly synthetic methods has further enhanced the appeal of Fmoc-Ser(tBu)-OPfp. Green chemistry principles, such as solvent-free reactions and catalytic processes, are increasingly being applied to minimize waste and improve efficiency. By adopting these practices, researchers can synthesize Fmoc-Ser(tBu)-OPfp on a larger scale while maintaining high standards of sustainability.

In conclusion, Fmoc-Ser(tBu)-OPfp (CAS No: 105751-13-1) stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique combination of functional groups makes it an indispensable tool for peptide synthesis and beyond. As research continues to uncover new applications and optimizations for this compound, its role in advancing chemical science will undoubtedly grow even more prominent.

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